YopN protein
Description
Properties
CAS No. |
138341-76-1 |
|---|---|
Molecular Formula |
C5H5ClN2O3 |
Synonyms |
YopN protein |
Origin of Product |
United States |
Molecular Biology and Genetic Regulation of Yopn Expression
Genetic Locus and Operon Context of the yopN Gene
The yopN gene is located on the Yersinia virulence plasmid, known as pYV or pCD1, which is conserved across pathogenic Yersinia species. caister.comuniprot.orgplos.org This plasmid encodes the majority of the genes required for the T3SS, including the structural components of the secretion apparatus and the secreted effector proteins (Yops). caister.complos.org
The yopN gene is the first gene in a multicistronic operon, often referred to as the virA operon or yopN-tyeA-sycN operon. nih.govasm.orgnih.govwikigenes.org This operon includes the genes tyeA and sycN, which encode proteins that interact directly with YopN. TyeA binds to the C-terminus of YopN, while SycN, a chaperone protein, binds to the N-terminus of YopN, often in complex with YscB. asm.orgplos.orgbiorxiv.orgasm.org This genetic arrangement suggests a coordinated expression and interaction of these proteins in regulating T3SS activity.
Transcriptional Regulation of yopN Gene Expression
Transcriptional regulation of yopN is influenced by key environmental signals encountered by Yersinia during infection, notably temperature and calcium availability. caister.comuniprot.orgnih.govasm.org
Temperature-Dependent Transcriptional Control
Temperature plays a major role in regulating the transcription of yopN and other genes on the pYV plasmid. caister.comuniprot.orgasm.org Upon entry into a mammalian host, Yersinia experiences a temperature shift from the environment (typically 26°C or 28°C) to host body temperature (37°C). caister.complos.orgfrontiersin.org This temperature increase significantly upregulates the transcription of the yop stimulon, including yopN. caister.comasm.org
This thermoregulation is partly mediated by the transcriptional activator LcrF (also known as VirF), whose own synthesis is temperature-regulated. plos.orgplos.orgasm.org At 37°C, LcrF levels increase, leading to enhanced transcription of yop genes. plos.orgplos.org
Calcium-Dependent Transcriptional Regulation
Calcium concentration is another critical signal regulating yopN transcription, particularly at 37°C. caister.comuniprot.orgnih.govplos.orgbiorxiv.org Yersinia exhibits a "low-calcium response" (LCR), where growth at 37°C in calcium-depleted medium (typically below 80-100 μM) induces the expression and secretion of Yops. caister.comasm.orgnih.govasm.org Conversely, high calcium concentrations repress the transcription of yop genes. caister.comuniprot.orgnih.gov
YopN is directly involved in sensing calcium concentration and transmitting a signal to shut off yop transcription when calcium levels are high. uniprot.orgnih.gov Mutants lacking yopN lose this calcium-dependent regulation, exhibiting constitutive secretion of Yops regardless of calcium levels, a phenotype referred to as "calcium-blind". asm.orgasm.org While temperature has a more dominant effect on yopN operon transcription, calcium concentration modulates this expression at 37°C. uniprot.org
Research findings illustrate the combined effect of temperature and calcium on yopN transcript levels:
| Condition | Temperature | Calcium | Relative yopN Transcript Level |
| Non-secretion | 25°C | +Ca²⁺ | Low |
| Non-secretion | 37°C | +Ca²⁺ | Moderate |
| Secretion-inducing | 25°C | -Ca²⁺ | Low |
| Secretion-inducing | 37°C | -Ca²⁺ | High |
Note: This table is illustrative based on descriptions in the text where transcript levels are higher at 37°C, particularly in low calcium conditions, compared to 25°C or high calcium conditions. nih.govplos.org
Post-Transcriptional and Translational Control Mechanisms
Beyond transcriptional regulation, YopN production is also controlled at the post-transcriptional and translational levels, adding further layers of fine-tuning to the regulatory network. nih.govuniprot.orgnih.gov
RNA Thermometer Regulation of YopN Synthesis
A significant post-transcriptional control mechanism for yopN expression is the presence of an RNA thermometer (RNAT) in the 5'-untranslated region (5'-UTR) of the yopN mRNA. nih.govplos.orgnih.govresearchgate.net RNATs are thermosensitive RNA structures that regulate translation initiation by controlling ribosome access to the Shine-Dalgarno (SD) sequence and/or the start codon. nih.govfrontiersin.org
At lower environmental temperatures (e.g., 25°C), the yopN RNAT forms a stable secondary structure that sequesters the ribosome binding site, thereby blocking translation initiation. nih.govplos.orgnih.gov When the temperature increases to 37°C, the RNAT structure melts, becoming less stable. nih.govplos.orgnih.gov This structural change liberates the ribosome binding site, allowing the 30S ribosomal subunit to bind and initiate translation of the yopN mRNA. nih.govplos.orgplos.orgnih.gov
Studies using translational fusions of the yopN 5'-UTR to a reporter gene, such as gfp, have experimentally demonstrated this temperature-dependent translational control. plos.orgresearchgate.net At 37°C, reporter protein expression is significantly higher compared to 25°C, confirming the RNAT's function in promoting translation at host body temperature. plos.orgresearchgate.net
The yopN gene has two alternative transcription start sites, resulting in a short (37 nucleotides) and a long (102 nucleotides) 5'-UTR. nih.gov Both isoforms are reported to fold into similar secondary structures that function as RNATs, repressing translation at low temperatures. nih.govplos.orgnih.gov
Translational Frameshift Events Affecting YopN Production
Translational frameshifting is another post-transcriptional mechanism that can influence protein production. In Yersinia pestis and Yersinia pseudotuberculosis, a +1 translational frameshift event has been observed near the 3' end of the yopN mRNA. plos.orgbiorxiv.orgnih.govnih.gov This occasional frameshift can result in the production of a hybrid protein consisting of YopN fused to TyeA, the protein encoded by the downstream gene in the operon. plos.orgbiorxiv.orgnih.govnih.gov
This YopN-TyeA hybrid protein has been shown to be secreted via the T3SS and appears to maintain the ability to regulate secretion, suggesting that this frameshift event produces a functional protein product. nih.gov The occurrence of this frameshift event is influenced by specific nucleotide sequences that cause the ribosome to pause during translation elongation, allowing the alternative coding event to occur. nih.gov While not the primary mode of YopN production, this frameshift adds another layer of complexity to the post-transcriptional control of the yopN locus.
Structural Characterization and Conformational Dynamics of Yopn
Domain Organization and Predicted Structural Motifs of YopN
YopN is a multi-domain protein with distinct regions that mediate its interactions with other regulatory proteins. Its structure is organized into three principal domains: an N-terminal domain, a central coiled-coil domain, and a C-terminal domain.
N-Terminal Domain: This region contains the chaperone-binding domain (CBD), which is responsible for interacting with the heterodimeric chaperone complex SycN/YscB. This interaction is essential for the stability and proper function of YopN. The N-terminal region also harbors a secretion signal necessary for its own export through the T3SS.
Central Domain: This part of the protein is predicted to form a coiled-coil structure. This structural motif, characterized by the intertwining of alpha-helices, often facilitates protein-protein interactions and oligomerization. In YopN, this central domain has been implicated in virulence and the translocation of other Yop effectors.
C-Terminal Domain: The C-terminal region of YopN contains the TyeA-binding domain (TBD). TyeA is a small, cytosolic protein that binds directly to this domain. The interaction between YopN's C-terminus and TyeA is critical for the gatekeeping function, forming a complex that helps to plug the secretion channel. Structural studies have revealed that this interaction is mediated by hydrophobic contacts. For instance, tryptophan 279 and phenylalanine 282 in YopN are key residues for this binding.
| Domain | Residue Range (Approximate) | Interacting Partner(s) | Key Structural Features/Motifs | Primary Function |
|---|---|---|---|---|
| N-Terminal Domain | ~1-100 | SycN/YscB Chaperone Complex | Chaperone-Binding Domain (CBD), Secretion Signal | Stability, Secretion, and Docking to the T3SS apparatus |
| Central Domain | ~101-200 | - | Predicted Coiled-Coil | Contributes to virulence and effector translocation |
| C-Terminal Domain | ~201-293 | TyeA | TyeA-Binding Domain (TBD), Hydrophobic contact sites | Gatekeeping, plugging the secretion channel |
Comparative Structural Analysis with Homologous Type III Secretion Gatekeepers (e.g., BopN, MxiC, CopN, SepL)
YopN belongs to a family of homologous T3SS gatekeeper proteins found in various Gram-negative bacteria. These include BopN in Bordetella, MxiC in Shigella, CopN in Chlamydia, and SepL in enteropathogenic E. coli. Comparative structural analyses have revealed a conserved architectural blueprint among these regulatory proteins, alongside key differences that likely reflect species-specific adaptations of T3SS regulation.
Structural Insights into YopN's Role in Secretion Channel Plugging
The primary role of YopN is to act as a physical plug or gate at the base of the T3SS needle, preventing the premature secretion of effector Yops. This blockage is achieved through a multi-protein complex involving YopN, TyeA, and the SycN/YscB chaperone.
Structurally, the YopN-TyeA complex is a key component of this plug. plos.org The binding of TyeA to the C-terminus of YopN is thought to induce a conformational state that is competent for blocking the secretion channel. plos.org The N-terminal chaperone-binding domain of YopN, in complex with SycN/YscB, likely serves to anchor the entire regulatory complex to the T3SS apparatus, positioning the YopN-TyeA plug at the entrance of the secretion channel. plos.org YopN has also been shown to interact with YscI, a component of the inner rod of the T3SS, which may further stabilize its position as the gatekeeper.
In the "closed" state, the YopN complex physically obstructs the path for other Yop proteins. The release of this plug is a critical step for the activation of the T3SS.
Conformational Changes of YopN During Type III Secretion Activation
The activation of the Yersinia T3SS, which leads to the secretion of Yop effectors, is triggered by contact with a host cell and is associated with a low-calcium signal. This activation process involves significant conformational changes in the YopN gatekeeper complex to open the secretion channel.
A key event in this activation is the dissociation of the YopN-TyeA complex. nih.gov Upon receiving the activation signal, it is proposed that the interaction between YopN and TyeA is disrupted. nih.gov This dissociation is a crucial conformational switch. Once TyeA is released, YopN is then secreted through the T3SS, facilitated by its chaperone, SycN/YscB. nih.gov The secretion of YopN itself effectively removes the plug from the channel, allowing other Yop effectors to be secreted into the host cell.
Many T3SS effector proteins are thought to be at least partially unfolded to pass through the narrow channel of the T3SS needle, which is consistent with them being highly flexible proteins that can undergo multiple conformational changes. nih.gov The transition of YopN from a channel-plugging state to a secretable state likely involves substantial structural rearrangements, allowing it to engage with the secretion machinery and be exported from the bacterium.
Mechanisms of Action of Yopn in Type Iii Secretion Control
YopN as a Secretion Gatekeeper and Molecular Plug within the Type III Secretion System
YopN functions as a molecular gatekeeper, physically obstructing the T3SS channel from the bacterial cytoplasm to prevent the untimely release of effector Yops. nih.govplos.org This blockage is not maintained by YopN alone but by a multiprotein complex. YopN forms a heterodimer with the protein TyeA, and this complex, in concert with the chaperone proteins SycN and YscB, effectively plugs the secretion channel. nih.govnih.gov
The architecture of this regulatory plug is specific: the SycN/YscB chaperone complex binds to the N-terminus of YopN, anchoring the complex to the T3SS apparatus, while TyeA binds to the C-terminus of YopN. nih.govnih.gov This entire YopN-TyeA-SycN-YscB complex is thought to physically block the entry of other Yop substrates into the secretion channel until the bacterium makes contact with a host cell. nih.gov Inactivation of this gatekeeper complex, for instance through the deletion of the yopN gene, leads to the unregulated, constitutive secretion of Yop effectors, regardless of environmental signals like calcium concentration or the presence of host cells. asm.orgasm.org This highlights its essential role in maintaining the controlled and hierarchical secretion process of the T3SS. researchgate.net
Table 1: Components of the YopN Gatekeeper Complex
| Protein Component | Binding Partner(s) on YopN | Primary Function in the Complex |
| YopN | TyeA, SycN/YscB | Forms the core of the molecular plug. |
| TyeA | C-terminus of YopN | Stabilizes the plug and is crucial for the regulation of Yop expression and secretion. nih.govasm.org |
| SycN/YscB | N-terminus of YopN | Acts as a chaperone to target the YopN-TyeA complex to the T3SS apparatus. nih.govasm.org |
Host Cell Contact-Dependent Regulation of YopN Secretion
The gatekeeping function of the YopN complex is dynamically regulated by external signals, primarily contact with a eukaryotic host cell. asm.org Upon physical contact, a signal is transduced to the T3SS apparatus, leading to a conformational change that results in the dissociation of the YopN-TyeA plug. nih.gov Once the plug is dislodged, the SycN/YscB chaperone facilitates the secretion of YopN itself through the T3SS needle. nih.govplos.org The secretion of YopN effectively "opens the gate," allowing for the subsequent and orderly secretion of other effector Yops into the host cell. asm.org This contact-dependent mechanism ensures that the potent cocktail of effector proteins is delivered precisely when and where it is needed, directly into the target cell, preventing wasteful secretion into the extracellular environment and potential premature detection by the host immune system. asm.org
Role of YopN in Calcium Sensing and Signal Transduction
The regulation of the YopN gatekeeper is intricately linked to the concentration of extracellular calcium ions (Ca²⁺). Yersinia exhibits a calcium-dependent phenotype: at 37°C, growth is dependent on the presence of millimolar concentrations of calcium. asm.org In a high-calcium environment (mimicking the extracellular space), the YopN complex remains in place, blocking Yop secretion. Conversely, in a low-calcium environment (mimicking the host cell cytoplasm), the T3SS is massively induced, leading to YopN secretion and the subsequent translocation of effectors. asm.org
While YopN itself is not a direct calcium sensor, its regulatory function is a critical part of the calcium-sensing pathway. The YopN-TyeA complex, along with another cytosolic protein, LcrG, functions to block T3S in the presence of calcium. nih.gov The signal of low calcium, perceived upon host cell contact, is transmitted to the cytosolic gatekeeping components. The T3SS needle structure, formed by the polymerization of the YscF protein, has been identified as a key player in this signal transduction. nih.gov Specific mutations in YscF can uncouple secretion from calcium control, leading to constitutive Yop secretion even in high-calcium conditions. nih.gov This indicates that the needle itself is not just a passive conduit but part of the sensory apparatus that communicates the external calcium status to the internal YopN plug, thereby controlling its removal and activating the system. nih.govnih.gov
Coordination of YopN Secretion with Effector Translocation
The secretion of YopN is the pivotal event that initiates the translocation of the full repertoire of effector Yops. Once YopN is secreted, the block on the T3SS is relieved, permitting other substrates to access the secretion channel. asm.org This creates a hierarchical secretion pattern where the gatekeeper is removed before the effectors are delivered.
Beyond simply opening the gate, YopN plays a direct role in ensuring the efficient translocation of certain effectors into the host cell. nih.govasm.org Studies have shown that the central coiled-coil domain of YopN is required for the efficient translocation of key effectors like YopE and YopH. nih.govplos.orgnih.gov Mutants with a functional gatekeeping mechanism but with specific alterations in this central region of YopN show defective translocation of these effectors. nih.gov This suggests a dual function for YopN: first, as a negative regulator that blocks the channel, and second, as a positive factor that, upon its own secretion, is required for the optimal delivery of other effectors. nih.govasm.org This coordination ensures that once the system is activated by host cell contact, the subsequent injection of virulence factors is both rapid and efficient. asm.org
Table 2: Phenotypes of yopN Gene Mutations
| Mutant Type | Effect on T3SS Regulation | Effector Translocation | Reference |
| ΔyopN (Deletion) | Constitutive secretion of Yops, independent of calcium or host cell contact. | Impaired/defective translocation. | asm.org |
| Point mutation in central domain | Normal regulation of Yop secretion (gatekeeper function intact). | Reduced efficiency of YopE and YopH translocation. | nih.govnih.gov |
| Wild-Type yopN | Secretion blocked until host cell contact in a low-calcium environment. | Efficient translocation of effectors. | asm.org |
Compound and Protein Index
| Name | Type |
| YopN | Protein (T3SS Gatekeeper) |
| TyeA | Protein (YopN-binding regulator) |
| SycN | Protein (Chaperone) |
| YscB | Protein (Chaperone) |
| YopE | Protein (Effector) |
| YopH | Protein (Effector) |
| Yops | Protein (General term for Yersinia effectors) |
| LcrG | Protein (T3SS Regulator) |
| YscF | Protein (T3SS Needle subunit) |
| Calcium (Ca²⁺) | Ion |
Protein Protein Interactions Mediating Yopn Function
Interaction with TyeA: Formation and Dissociation of the YopN-TyeA Heterodimer
YopN forms a heterodimer with the cytosolic protein TyeA nih.govplos.orgresearchgate.netbiorxiv.org. This interaction is fundamental to the calcium-dependent regulation of Yop secretion psu.edufrontiersin.orgnih.gov. The YopN-TyeA complex is believed to physically block the secretion channel prior to host cell contact or under calcium-replete conditions asm.orgpsu.edufrontiersin.orgnih.gov. Upon contact with a eukaryotic cell or in the absence of calcium, a signal is thought to trigger the dissociation of the YopN-TyeA complex, allowing YopN to be secreted and the secretion block to be relieved nih.govfrontiersin.orgresearchgate.netbiorxiv.org.
Interestingly, a secreted YopN-TyeA hybrid protein can be produced in Yersinia pestis and Yersinia pseudotuberculosis through a +1 translational frameshift event in the yopN mRNA nih.govresearchgate.netbiorxiv.orgnih.gov. This hybrid protein has been shown to retain some regulatory function, suggesting that while reversible interaction is typical, a fused form can also contribute to secretion control nih.govresearchgate.netnih.gov.
Identification of Key Residues for YopN-TyeA Binding
Research has identified specific regions and residues critical for the interaction between YopN and TyeA. The C-terminal part of YopN, specifically residues 212–222 and 243–293, is known to interact with TyeA asm.orgnih.gov. A predicted coiled-coil region within this C-terminal part (residues 248–272) serves as an anchor point for TyeA nih.govfrontiersin.org.
Specific residues on both proteins are crucial for this binding. On YopN, residue W279 has been identified as a critical hydrophobic contact site for TyeA binding; mutation of this residue severely disrupts the interaction nih.govfrontiersin.org. On TyeA, residues such as S6, G10, V13, M51, and F55 were previously shown to be important for YopN binding nih.govfrontiersin.org. Further analysis highlighted TyeA residue F8 as critical for reciprocal binding with YopN nih.govfrontiersin.org. Mutational studies, such as mutating TyeA residues M51, F55, and P56, have confirmed their requirement for interaction with YopN nih.gov.
Functional Consequences of YopN-TyeA Interaction on Secretion Blockade
The formation of the YopN-TyeA heterodimer is central to the negative regulation of Yop secretion asm.orgnih.govresearchgate.netplos.org. This complex is required to prevent the secretion of Yops in the presence of extracellular calcium and before contact with a eukaryotic cell researchgate.netpsu.edunih.gov. Disruption of the specific interaction between YopN and TyeA, either through mutations in yopN or tyeA, results in constitutive secretion of Yops, leading to a temperature-sensitive growth phenotype asm.orgtandfonline.com.
The YopN-TyeA complex is hypothesized to block the secretion channel from the cytosolic side psu.edu. Upon receiving the appropriate signal (low calcium or host cell contact), the dissociation of this complex is thought to relieve the block, allowing the secretion of YopN itself, followed by the effector Yops nih.govfrontiersin.orgresearchgate.netbiorxiv.org. Studies with YopN mutants that constitutively block secretion have shown that these mutants still require an intact TyeA-binding domain and TyeA to maintain the block, further supporting the crucial role of this interaction in secretion control psu.edu.
Interaction with SycN/YscB Chaperone Complex
YopN also interacts with a heterodimeric chaperone complex composed of SycN and YscB asm.orgnih.govplos.orgpsu.edufrontiersin.orgebi.ac.uk. This interaction is distinct from the binding to TyeA and involves a different region of YopN tandfonline.compsu.edufrontiersin.org. The SycN/YscB complex is essential for the stable expression and efficient secretion of YopN plos.orgpsu.edunih.gov.
Role of SycN/YscB in YopN Secretion and Translocation
The SycN/YscB chaperone complex plays a vital role in the secretion and subsequent translocation of YopN uniprot.orgnih.gov. It binds to an N-terminal region of YopN and is necessary for targeting YopN to the T3SS apparatus nih.govplos.orgtandfonline.comnih.gov. While the YopN-TyeA complex is primarily associated with blocking secretion, the SycN/YscB chaperone facilitates the export of YopN through the T3SS once the block is released nih.govfrontiersin.orgresearchgate.net.
Studies using YopN mutants and hybrid proteins have indicated that the SycN/YscB chaperone has a role in the regulation of Yop secretion that is separate from its function in targeting YopN for secretion frontiersin.orgnih.gov. Efficient YopN secretion is dependent on its N-terminal secretion signal, the chaperone-binding domain, and the SycN/YscB chaperone researchgate.netnih.gov.
Binding Sites and Dynamics of YopN-Chaperone Complex Formation
The SycN/YscB chaperone complex binds to an N-terminal chaperone-binding domain (CBD) of YopN frontiersin.orgnih.gov. This binding site is located within residues 16 to 100 of YopN asm.orgnih.gov. Purified SycN and YscB proteins form cytoplasmic complexes that interact with this region of YopN asm.orgnih.gov.
Crystal structures of YopN in complex with the SycN/YscB chaperone have provided insights into the molecular details of this interaction plos.orgrcsb.orgnih.gov. The binding of SycN/YscB to the N-terminal domain of YopN is thought to facilitate the initiation of YopN into the T3SS pathway asm.orgnih.gov. While SycN and YscB interact with each other to form the heterodimeric chaperone, neither SycN nor YscB alone can efficiently bind to YopN plos.org.
Interactions with Type III Secretion Apparatus Components (e.g., LcrG)
Beyond TyeA and the SycN/YscB chaperone, YopN has also been shown to interact with components of the T3SS apparatus itself. One such interaction is with LcrG, a negative regulator of Yop secretion asm.orgnih.gov. LcrG is proposed to block the secretion of Yops from the cytoplasmic face of the inner membrane nih.gov. YopN, TyeA, and LcrG are all required for the secretion blockade under non-inducing conditions asm.orgnih.gov.
Furthermore, YopN has been shown to interact with the inner rod protein YscI, a component of the T3SS apparatus asm.orgplos.orgtandfonline.com. This interaction has been suggested to be important in T3SS regulation, potentially playing a role in signal transmission tandfonline.com. The precise mechanisms and functional consequences of YopN's interactions with T3SS structural components like LcrG and YscI are areas of ongoing research, contributing to the understanding of how the YopN-mediated plug is maintained and released.
Protein/Compound List
| Protein/Compound Name | PubChem CID |
| YopN protein | Not Applicable (Protein) |
| TyeA protein | Not Applicable (Protein) |
| SycN protein | Not Applicable (Protein) |
| YscB protein | Not Applicable (Protein) |
| LcrG protein | Not Applicable (Protein) |
| YscI protein | Not Applicable (Protein) |
Data Tables
Based on the search results, specific residues involved in protein-protein interactions have been identified. This information can be presented in a table format.
| Interacting Proteins | YopN Residues Involved | Partner Protein Residues Involved | Reference |
| YopN - TyeA | 212–222, 243–293 (C-terminus), 248–272 (coiled-coil), W279 | S6, G10, V13, M51, F55, F8, P56 | asm.orgnih.govnih.govnih.govfrontiersin.org |
| YopN - SycN/YscB | 16–100 (N-terminus CBD) | Not specifically detailed in search results for individual residues | frontiersin.orgnih.govasm.orgnih.gov |
This table summarizes key residue-level interaction data found in the provided search results for the YopN-TyeA and YopN-SycN/YscB interactions. Specific residues for the interaction between YopN and T3SS components like LcrG or YscI were not detailed in the provided snippets to create a similar table.
Conceptual Frameworks for Multi-Protein Complex Assembly and Disassembly
The Yersinia outer protein N (YopN) plays a critical role in regulating the activity of the Ysc-Yop type III secretion system (T3SS), a complex molecular machine used by Yersinia species to inject effector proteins into host cells. This regulatory function is mediated through the formation and regulated disassembly of a multi-protein complex involving YopN, the co-regulatory protein TyeA, and the heterodimeric chaperone complex SycN-YscB. This complex acts as a crucial plug, blocking the T3SS secretion channel under non-inducing conditions, thereby preventing the premature release of other Yop substrates. mdpi.comwikipedia.org
The assembly of the YopN-containing regulatory complex is a coordinated process that occurs as part of the larger, hierarchical assembly of the T3SS basal body and needle structure. frontiersin.orgnih.gov YopN interacts directly with its dedicated chaperone, the SycN-YscB heterodimer. mdpi.comwikipedia.org This chaperone is essential for the stable expression and efficient secretion of YopN itself. wikipedia.org Concurrently, or subsequently, YopN forms a heterodimer with TyeA. frontiersin.org TyeA binds to the C-terminal domain of YopN, and this interaction has an inhibitory effect on YopN secretion. wikipedia.org
Detailed research findings have elucidated specific interactions crucial for the stability and function of the YopN-TyeA complex. Hydrophobic contacts are particularly important, notably between residue Tryptophan 279 (W279) in YopN and Phenylalanine 8 (F8) in TyeA. frontiersin.org Mutation of YopN W279 to Glycine (W279G) abolishes the ability of YopN to bind TyeA, highlighting the critical nature of this hydrophobic interaction for complex formation and, consequently, for regulating T3SS activity. The C-terminal region of YopN, specifically residues 248–293 and a secondary region involving residues 212–222, are implicated in TyeA binding. frontiersin.org Further analysis indicates that the region between residues 279 and 287 of YopN is critical for regulating T3SS activity, suggesting it may be an extension of the TyeA contact site.
The fully assembled regulatory complex, consisting of YopN, TyeA, and SycN-YscB, is proposed to physically impede the entrance to the secretion apparatus. mdpi.com This conceptual framework positions the complex as a gatekeeper, maintaining the T3SS in a closed state until the appropriate signal is received.
The disassembly of this regulatory complex, or a conformational change that relieves the block, is triggered by environmental cues, primarily contact with eukaryotic cells or calcium chelation in the surrounding medium. frontiersin.org While the precise molecular mechanisms of disassembly are still under investigation, the prevailing conceptual framework suggests that these inducing signals lead to a conformational alteration in the T3SS, possibly involving the YscF needle component. frontiersin.org This conformational change is thought to result in the release of YopN (and its associated partners), thereby opening the secretion channel and allowing the subsequent secretion of other Yop effector proteins. frontiersin.org
The dynamic nature of the YopN-containing complex, transitioning from a stable inhibitory plug to a state that permits secretion, is central to the Yersinia infection strategy. This regulated assembly and disassembly process, controlled by specific protein-protein interactions and environmental signals, exemplifies a conceptual framework where protein complexes act as molecular switches governing critical cellular functions.
Detailed structural studies, including crystal structures of components and theoretical models of the larger assembly, have provided valuable insights into the architecture of the YopN-SycN-YscB-TyeA complex. mdpi.comwikipedia.org These structures reveal how the interacting proteins come together to form an elongated assembly with the TyeA binding site and YopN's secretion signaling elements positioned at opposite ends, consistent with its role in bridging the cytoplasmic chaperone and the secretion gate. mdpi.com
The interactions within this complex can be summarized as follows:
| Protein Component | Interacting Partner(s) | Key Interaction Region(s) / Residue(s) | Functional Consequence of Interaction |
| YopN | TyeA | C-terminus (aa 248-293, 212-222), W279 | Forms regulatory heterodimer, inhibits secretion |
| YopN | SycN-YscB | N-terminal region | Chaperone binding, required for stable expression/secretion |
| TyeA | YopN | F8 | Forms regulatory heterodimer, stabilizes complex |
| SycN-YscB | YopN | - | Chaperone function, targets YopN to T3SS |
| YopN-TyeA-SycN-YscB Complex | T3SS secretion channel | - | Acts as a plug, blocks secretion |
This table summarizes the core protein interactions and their functional implications in the context of the YopN regulatory complex assembly and function.
Role of Yopn in Yersinia Pathogenesis and Host Pathogen Interactions
Impact of YopN on Effector Protein Translocation into Host Cells
A critical function of YopN is its requirement for efficient early translocation of other effector Yops, such as YopE and YopH, into host cells. nih.govnih.govdiva-portal.orgasm.org While YopN is known to interact with proteins like TyeA to regulate secretion prior to host cell contact, recent research has revealed an additional role for YopN in the translocation process itself. nih.govnih.govasm.orgembopress.org Upon host cell contact, the YopN/TyeA complex dissociates, and YopN is secreted via the T3SS, which leads to the induction of effector Yop secretion and translocation. nih.govdiva-portal.orgelsevier.es Studies utilizing YopN mutants, particularly those with deletions or substitutions in the central region, have demonstrated significantly reduced translocation levels of key effectors like YopE and YopH within the initial stages of infection. nih.govnih.govdiva-portal.orgresearchgate.netasm.org This suggests that beyond its regulatory role in preventing premature secretion, YopN actively participates in or is required for the efficient delivery of effector proteins into the host cell cytoplasm.
YopN's Influence on Host Cellular Processes and Immune Evasion
Through its role in controlling effector Yop translocation, YopN indirectly but significantly influences a range of host cellular processes and contributes to immune evasion. The translocated effector Yops target various host pathways to subvert immune defenses. frontiersin.orgplos.orgnih.govwjgnet.compjmonline.orgbiorxiv.orgtandfonline.comdiva-portal.org
Modulation of Phagocytosis by Host Macrophages
Efficient inhibition of phagocytosis by host macrophages is a key virulence strategy for Yersinia. nih.govnih.govasm.orgdiva-portal.orgxiahepublishing.comaai.org Effector proteins like YopE and YopH are crucial for blocking phagocytosis by targeting components of the host cell cytoskeleton and signaling pathways involved in engulfment. nih.govasm.orgaai.orgaai.org Since YopN is required for the efficient early translocation of YopE and YopH, mutations in yopN that impair translocation lead to a reduced ability of Yersinia to inhibit phagocytosis by macrophages. nih.govnih.govdiva-portal.orgresearchgate.netasm.org This highlights the direct link between YopN's function in translocation and the bacteria's capacity to evade uptake by professional phagocytes.
Research findings illustrate this impact:
| Yersinia Strain | Phagocytosis Inhibition (% of WT) | Reference |
| Wild-type | 100 | asm.org |
| yopNΔ76–181 mutant | Significantly impaired | nih.govnih.govasm.org |
| ΔlcrV mutant | Completely lacks translocation | asm.org |
Note: The exact percentage of phagocytosis inhibition for the mutant compared to wild-type can vary depending on the specific experimental conditions and cell lines used in different studies. The table above represents the general finding that the yopN mutant is significantly impaired.
Interference with Host Signaling Pathways
The effector Yops translocated into host cells under the control of YopN interfere with numerous host signaling pathways. nih.govfrontiersin.orgplos.orgwjgnet.compjmonline.orgbiorxiv.orgaai.orgacs.orgnih.gov While YopN itself has not been assigned a direct intracellular function in terms of enzymatic activity on host targets, its role in enabling the delivery of effectors means it indirectly contributes to the modulation of these pathways. nih.govdiva-portal.org
Key signaling pathways targeted by effector Yops, whose translocation is dependent on YopN's function, include:
NF-κB pathway: Inhibited by YopJ/P, preventing pro-inflammatory responses and inducing apoptosis in some host cells. frontiersin.orgplos.orgwjgnet.compjmonline.orgbiorxiv.orgaai.orgacs.orgnih.gov
MAPK pathways (e.g., p38, JNK, ERK): Targeted by YopJ/P, affecting cytokine production and other cellular responses. frontiersin.orgplos.orgwjgnet.compjmonline.orgbiorxiv.orgacs.orgnih.gov
Rho GTPase signaling: Manipulated by YopE and YopT, leading to disruption of the actin cytoskeleton and inhibition of phagocytosis. wjgnet.combiorxiv.orgxiahepublishing.comaai.orgaai.orgplos.org
Tyrosine phosphorylation pathways: Altered by the phosphatase activity of YopH, affecting focal adhesion complexes and signaling downstream of integrins. nih.govasm.orgfrontiersin.orgwjgnet.comtandfonline.comaai.orgplos.org
By ensuring the timely and efficient delivery of these effectors, YopN plays a crucial, albeit indirect, role in Yersinia's ability to interfere with host signaling and evade immune responses.
Comparative Pathogenesis Studies of yopN Mutants
Comparative studies involving yopN mutants have been instrumental in dissecting the specific contributions of YopN to Yersinia pathogenesis. Early studies with yopN null (B1181182) mutants revealed a phenotype characterized by constitutive Yop secretion in the absence of host cell contact and a severely attenuated virulence in animal models. asm.orgembopress.org These mutants secrete large amounts of Yops into the extracellular medium rather than efficiently injecting them into host cells, resulting in a very low ratio of translocated to secreted Yops. embopress.org
More recent studies have focused on generating specific in-frame deletion or substitution mutants within yopN to uncouple its regulatory function from its role in effector translocation. nih.govnih.govdiva-portal.orgresearchgate.netasm.org For instance, a yopN mutant with a deletion in amino acids 76 to 181 was found to retain normal regulation of Yop expression and secretion but was significantly impaired in the translocation of YopE and YopH. nih.govnih.govdiva-portal.orgasm.org This specific translocation defect correlated with a reduced ability to block phagocytosis and impaired virulence in a systemic mouse infection model. nih.govnih.govresearchgate.netasm.org Comparative analysis of this mutant with wild-type strains and other mutants (e.g., ΔlcrV, which is completely defective in translocation) has solidified the understanding that YopN has a distinct function in promoting efficient effector translocation in addition to its established regulatory role. asm.org
These studies underscore that the precise control of Yop delivery, mediated in part by YopN, is critical for Yersinia to successfully counteract host defenses and establish systemic infection.
Compound Names Mentioned and PubChem CIDs
Please note that PubChem CIDs are typically assigned to small chemical molecules. The entities discussed in this article are primarily proteins (YopN, other Yops, host proteins) or biological processes and pathways. Therefore, PubChem CIDs are not applicable in this context.
| Name | Type | PubChem CID |
| YopN protein | Protein | N/A |
| YopH protein | Protein | N/A |
| YopE protein | Protein | N/A |
| YopJ protein | Protein | N/A |
| YopP protein | Protein | N/A |
| YopM protein | Protein | N/A |
| YopO protein | Protein | N/A |
| YpkA protein | Protein | N/A |
| YopT protein | Protein | N/A |
| YopK protein | Protein | N/A |
| YopD protein | Protein | N/A |
| YopB protein | Protein | N/A |
| LcrV protein | Protein | N/A |
| TyeA protein | Protein | N/A |
| LcrG protein | Protein | N/A |
| LcrQ protein | Protein | N/A |
| NF-κB | Protein Complex | N/A |
| MAPK | Protein Kinase Family | N/A |
| Rho GTPases | Protein Family | N/A |
| β1 integrin | Protein Complex | N/A |
| (and other mentioned host proteins and biological entities) | Proteins/Pathways/Processes | N/A |
Advanced Research Methodologies for Yopn Protein Studies
Molecular Genetic Techniques for yopN Manipulation
Genetic manipulation of the yopN gene has been fundamental to understanding its function. Techniques such as site-directed mutagenesis, gene deletion, and the use of reporter fusions have provided invaluable insights into the specific domains and residues of YopN that are critical for its regulatory and interactive roles.
Site-directed mutagenesis allows for the targeted alteration of specific amino acid residues within the YopN protein, enabling researchers to probe the function of particular domains or individual amino acids. nih.govnih.gov This technique has been extensively applied to YopN to identify regions responsible for its various functions, such as secretion control, effector translocation, and interactions with other proteins. nih.govdntb.gov.ua
One of the key findings from site-directed mutagenesis and deletion analysis is the functional dichotomy of YopN's domains. The N-terminal and C-terminal regions of YopN are primarily involved in the regulation of Yop secretion, while the central region of the protein is crucial for the efficient translocation of effector proteins into host cells. nih.gov For instance, deletion of amino acids 76 to 181 in YopN resulted in a mutant that could still regulate Yop secretion but showed reduced translocation of the effectors YopE and YopH. nih.gov This mutant also lost its ability to block phagocytosis by macrophages, directly linking the central region of YopN to this important virulence mechanism. nih.gov
Gene deletion studies, where the entire yopN gene is removed, have also been instrumental in confirming its central regulatory role. A nonpolar deletion of yopN (encompassing amino acids 9 to 272) results in a temperature-sensitive phenotype with constitutive secretion of Yops at 37°C, irrespective of calcium concentration. nih.gov This "calcium-blind" phenotype underscores YopN's function as a key negative regulator of the T3SS in the absence of host cell contact. nih.gov
Table 1: Summary of Key YopN Mutagenesis and Deletion Studies
| Mutation/Deletion | Affected Region/Domain | Observed Phenotype | Reference(s) |
|---|---|---|---|
| Deletion of amino acids 76-181 | Central Region | Unaltered regulation of Yop secretion; Reduced translocation of YopE and YopH; Loss of anti-phagocytic ability. | nih.gov |
| yopNGAGA | Putative Coiled-Coil Domain (CCD) in the central region | Impaired translocation of YopE and YopH; Retained regulatory function; Attenuated virulence in vivo. | nih.govresearchgate.net |
| Nonpolar deletion (amino acids 9-272) | Majority of the this compound | Temperature-sensitive phenotype; Constitutive secretion of Yops (calcium-blind). | nih.gov |
| Tetra-alanine substitutions in the CBD | Chaperone-Binding Domain (N-terminus) | Defects in the regulation of Yop secretion without affecting YopN secretion or chaperone interaction. | nih.gov |
To quantitatively assess the secretion and translocation of YopN and other effector proteins, researchers employ gene fusion and reporter systems. These systems typically involve fusing a reporter protein with a known enzymatic or fluorescent activity to the protein of interest. The activity of the reporter can then be measured to determine the extent of secretion or translocation.
A commonly used reporter for translocation assays is β-lactamase (Bla). Effector proteins, such as YopE and YopH, are fused to Bla, and these fusion proteins are expressed in Yersinia. nih.gov When these bacteria infect host cells, the fusion proteins are translocated into the host cell cytoplasm. The translocation can be quantified by loading the host cells with a fluorescent substrate of β-lactamase, such as CCF4-AM. Cleavage of this substrate by the translocated β-lactamase fusion protein results in a change in fluorescence, which can be measured to determine the efficiency of translocation. nih.gov This method has been instrumental in demonstrating the reduced translocation efficiency of effector proteins in yopN mutants with alterations in the central domain. nih.gov
Another approach involves the use of reporter genes to study the regulation of yop gene expression. Transcriptional and translational fusions of yop genes to reporter genes like npt (neomycin phosphotransferase) have been used to show that proteins like YopD and LcrH regulate yopQ expression at a posttranscriptional level. nih.gov Similarly, luciferase-based reporter assays have been developed to quantify neuronal activity in response to various stimuli, a technique that could be adapted to study the effects of Yop effectors on host cell signaling pathways. nih.gov
These reporter systems provide a powerful and quantifiable means to dissect the complex processes of protein secretion and translocation, offering a more nuanced understanding than simple presence/absence analysis.
Structural Biology Techniques for YopN Elucidation
Determining the three-dimensional structure of YopN and its complexes is crucial for understanding its function at a molecular level. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.
X-ray crystallography is a powerful technique for determining the atomic and molecular structure of proteins. acs.org It requires the production of well-ordered protein crystals, which are then diffracted with X-rays. acs.org The resulting diffraction pattern is used to calculate an electron density map, from which a detailed three-dimensional model of the protein can be built. acs.org This technique has been successfully applied to the YopN complex. The crystal structure of YopN from Yersinia pestis in complex with its heterodimeric chaperone SycN-YscB has been solved to a resolution of 1.70 Å. rcsb.org This structure revealed the detailed molecular interactions between YopN and its chaperone, providing a structural basis for their interaction. By merging this structure with the crystal structure of the YopN-TyeA complex, a model of the entire YopN-SycN-YscB-TyeA complex was constructed. rcsb.org This model suggests an elongated structure with the secretion signaling elements of YopN at one end and the regulatory TyeA binding site at the other. rcsb.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for determining the three-dimensional structure of proteins in solution. wikipedia.orgduke.edu This is a key advantage over X-ray crystallography, as it allows for the study of proteins in a more native-like environment and can provide information about protein dynamics. wikipedia.org Protein NMR involves the use of multidimensional NMR experiments to obtain information about the distances and angles between atomic nuclei. wikipedia.org This information is then used to calculate an ensemble of structures that are consistent with the experimental data. wikipedia.org While a full NMR structure of YopN is not detailed in the provided search results, NMR has been used to study the structure of other proteins with pathological mutations, revealing unique structural features. unipd.it NMR could be a valuable tool for studying the conformational changes that YopN undergoes upon binding to its various partners or in response to different environmental cues.
Table 3: Structural Details of the YopN-SycN-YscB Complex from X-ray Crystallography
| Parameter | Value | Reference |
|---|---|---|
| PDB ID | 1XKP | rcsb.org |
| Organism | Yersinia pestis | rcsb.org |
| Method | X-RAY DIFFRACTION | rcsb.org |
| Resolution | 1.70 Å | rcsb.org |
| R-Value Free | 0.242 | rcsb.org |
| R-Value Work | 0.198 | rcsb.org |
| Total Structure Weight | 57.9 kDa | rcsb.org |
| Modeled Residue Count | 478 | rcsb.org |
X-ray Crystallography and NMR Spectroscopy
High-resolution structural data is fundamental to understanding the molecular mechanisms of YopN. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the three-dimensional arrangement of atoms within a protein.
While a crystal structure of the full-length this compound has been challenging to obtain, a predicted three-dimensional structure has been instrumental in guiding mutagenesis studies. nih.gov For instance, the predicted structure of YopN from Yersinia pseudotuberculosis revealed the likely formation of an α-helix between amino acids 77 to 90, which informed the targeted mutagenesis of a putative coiled-coil domain within this region. nih.gov
NMR spectroscopy offers a complementary approach to study protein structure and dynamics in solution. This technique is particularly well-suited for analyzing protein-protein interactions. For example, NMR has been used to create a model of the interaction between PrgI and SipD, components of the needle-tip complex in the Salmonella T3SS, which is homologous to the system involving YopN. nih.gov Such studies provide a framework for understanding how YopN might interact with its binding partners, such as TyeA. The interaction between YopN and TyeA is crucial for the regulation of the T3SS, and mutations that disrupt this interaction lead to dysregulation of protein secretion. nih.gov
Cryo-Electron Microscopy for Complex Analysis
Cryo-electron microscopy (cryo-EM) has revolutionized structural biology, enabling the visualization of large macromolecular complexes in their near-native state. This technique has been pivotal in understanding the architecture of the T3SS injectisome, the syringe-shaped nanomachine through which YopN and other effector proteins are translocated into host cells. nih.govresearchgate.netdntb.gov.uapnas.orgnih.govkcl.ac.uksemanticscholar.orgnih.govnih.gov
Recent advances in cryo-EM have provided near-atomic resolution structures of the T3SS needle complex from related pathogenic bacteria like Salmonella and Shigella. researchgate.netdntb.gov.uapnas.orgsemanticscholar.orgnih.gov These studies have revealed the intricate arrangement of the inner and outer membrane rings that form the base of the injectisome, as well as the helical structure of the needle filament that extends from the bacterial surface. researchgate.netdntb.gov.uasemanticscholar.orgnih.gov
While a high-resolution structure of YopN within the injectisome is yet to be determined, cryo-EM studies of the entire complex provide a critical architectural context. They reveal the conduit through which YopN must pass and offer insights into the conformational changes that may occur upon host cell contact to initiate translocation. For instance, cryo-EM has shed light on the structure of the needle tip complex, which is thought to be a key site for sensing host cell contact and triggering secretion. nih.govpnas.org Understanding the structure of the complete injectisome is essential for piecing together the precise role of YopN in gating the secretion pore.
Cellular Imaging and Microscopy for Subcellular Localization and Dynamics
Visualizing the location and movement of YopN within the host cell is crucial for understanding its function during infection. Advanced cellular imaging techniques provide the means to track the protein's journey from the bacterium to its site of action.
Immunofluorescence and Confocal Microscopy
Immunofluorescence coupled with confocal microscopy is a widely used technique to determine the subcellular localization of proteins. This method relies on specific antibodies to label the protein of interest, which is then visualized using fluorescently tagged secondary antibodies.
Studies on Yersinia have successfully employed immunofluorescence and confocal microscopy to visualize components of the T3SS translocon, such as YopB and YopD, at the interface between the bacterium and the host cell. nih.govresearchgate.net These proteins form the pore in the host cell membrane through which YopN and other effectors are injected. Confocal micrographs have shown that YopB and YopD concentrate in distinct patches on host cell-associated bacteria, a pattern that is distinct from their more uniform distribution on the bacterial surface under secretion-inducing conditions in vitro. nih.gov High-resolution stimulated emission depletion (STED) microscopy, a super-resolution technique, has further resolved these patches into individual spots, likely representing single translocons. nih.govplos.org
Live-Cell Imaging of YopN Translocation
Live-cell imaging allows for the real-time visualization of dynamic cellular processes, providing insights that cannot be obtained from fixed-cell studies. To overcome the challenges of delivering fluorescent probes into the host cell to label translocated proteins, researchers have developed innovative techniques.
A recent study utilized a Yersinia enterocolitica strain expressing a YopD protein tagged with a small, 13-amino-acid ALFA-tag. plos.orgnih.govnih.govbiorxiv.org By adding fluorophore-labeled nanobodies that specifically bind to the ALFA-tag to the cell culture medium, the researchers were able to film the formation and fate of the translocon in real-time. plos.orgnih.govnih.govbiorxiv.org This groundbreaking work revealed the spatiotemporal dynamics of translocon formation, showing that YopD is integrated into the host cell membrane within minutes of bacterial uptake into a pre-phagosomal compartment. plos.orgnih.govnih.govbiorxiv.org The study also captured the subsequent recognition and degradation of the translocon by the host's innate immune system. plos.orgnih.govnih.govbiorxiv.org
Another live-cell imaging approach to monitor protein translocation is the use of β-lactamase reporter fusions. tandfonline.comspringernature.com In this system, a Yop protein is fused to β-lactamase, and its translocation into the host cell is detected by the cleavage of a FRET-based fluorescent substrate pre-loaded into the cell. tandfonline.comspringernature.com This method has been used to demonstrate the translocation of other Yop effectors, like YopE and YopH, into macrophages. tandfonline.com These live-cell imaging strategies provide powerful tools to dissect the dynamic process of YopN translocation and its interplay with host cell machinery.
Computational Modeling and In Silico Approaches for Structure and Function Prediction
Computational methods are increasingly valuable for predicting protein structure, modeling protein dynamics, and identifying functional motifs. These in silico approaches complement experimental techniques and can guide further research.
One example of the application of computational modeling to YopN is the in silico analysis of its central region. nih.gov This analysis identified a putative coiled-coil domain between amino acids 80 and 86. nih.gov This prediction was subsequently tested and confirmed through site-directed mutagenesis, demonstrating the power of computational approaches to identify functionally important motifs within a protein sequence. nih.gov
Future Directions and Conceptual Implications in Yopn Research
Unraveling Undiscovered Intracellular Functions of Translocated YopN
While YopN is well-known for its role in regulating T3SS activity from the bacterial side, particularly its interaction with TyeA to block secretion prior to host cell contact, evidence suggests that YopN is also translocated into host cells via the T3SS asm.orgnih.gov. Despite this translocation, a definitive intracellular function for YopN within the host cell has yet to be clearly assigned asm.orgnih.gov.
Future research aims to identify and characterize these potential intracellular roles. Studies have begun to explore the impact of mutations in the central region of YopN on effector translocation, suggesting a function beyond just secretion regulation asm.orgnih.gov. For instance, a YopN variant with a deletion in amino acids 76 to 181 showed reduced translocation of YopE and YopH, impairing the bacteria's ability to block phagocytosis, even though its regulatory function on Yop expression and secretion remained largely unaffected asm.orgnih.gov. This finding highlights a potential role for YopN in the early intracellular targeting of other effectors asm.org.
Further investigation is needed to verify the translocation of specific YopN variants and to understand the molecular mechanisms by which YopN might influence effector delivery or host cell processes post-translocation asm.org. Techniques such as generating additional mutants within the central region of YopN and employing sensitive detection methods for translocated proteins will be crucial in this endeavor asm.org. Uncovering these intracellular functions could reveal new aspects of Yersinia pathogenesis and potential targets for therapeutic intervention.
Exploring Novel Regulatory Networks Involving YopN
YopN's established regulatory role in T3SS activity involves a complex interplay with proteins like TyeA, SycN, and YscB, which together control the initiation and fidelity of protein transport nih.govfrontiersin.org. TyeA, for example, binds to the C-terminal portion of YopN, preventing its transport and that of other substrates until triggered by host cell contact nih.gov. SycN and YscB are chaperone proteins that bind to YopN and promote its entry into the T3SS pathway nih.gov.
Future research will likely delve deeper into identifying additional host or bacterial factors that participate in regulatory networks involving YopN. This could include exploring post-translational modifications of YopN, interactions with host intracellular signaling pathways, or involvement in feedback loops that modulate T3SS activity based on the host cellular environment. Understanding these intricate networks could provide a more complete picture of how Yersinia fine-tunes its effector delivery strategy during infection. Methodologies for exploring protein regulatory networks, such as constructing and analyzing network models based on protein expression levels and interactions, could be applied to YopN to uncover novel regulatory partners and pathways nih.govmdpi.comaps.orgcaister.com.
Investigating Evolutionary Conservation and Divergence of YopN Homologs Across Pathogens
Type III secretion systems are employed by a variety of Gram-negative pathogens to inject effector proteins into host cells, although the specific effectors and their functions can differ between pathogens nih.govmdpi.com. Despite this diversity in effectors, the core mechanism of T3SS secretion and translocation is generally conserved nih.gov. YopN is a key regulatory component of the Yersinia T3SS, and investigating its homologs in other bacterial pathogens utilizing T3SSs can provide insights into conserved regulatory strategies and pathogen-specific adaptations.
Studies comparing homologous proteins across different bacterial species can reveal the degree of evolutionary conservation at the sequence and structural levels, as well as in their functional roles within the T3SS or other secretion systems plos.orgnih.govoup.comtau.ac.ilbiorxiv.orgasm.orgresearchgate.net. Analyzing the conservation and divergence of YopN homologs can help determine which aspects of its regulatory function are fundamental to T3SS operation across different bacteria and which have evolved to suit the specific lifestyle and host interactions of individual pathogens pnas.orgfrontiersin.org. This comparative approach can highlight critical functional domains or residues within YopN and its homologs and shed light on the evolutionary pressures that have shaped T3SS regulation in different pathogenic lineages.
Conceptual Applications in Understanding General Bacterial Secretion Mechanisms
Insights gained from studying YopN and its role in the Yersinia T3SS have broader conceptual implications for understanding bacterial protein secretion mechanisms in general. The T3SS is one of several protein secretion systems utilized by Gram-negative bacteria to transport proteins across their membranes and, in some cases, into host cells microbiologyresearch.orghilarispublisher.comnih.gov. These systems are crucial for various bacterial processes, including nutrient scavenging, motility, and pathogenesis hilarispublisher.com.
YopN's function as a regulated plug for the T3SS provides a model for understanding how bacteria control the timing and specificity of protein secretion nih.govfrontiersin.org. The principles governing the interaction between YopN and its chaperones (SycN, YscB) and regulatory partners (TyeA) can inform our understanding of how other secreted proteins are recognized, stabilized, and targeted for transport by their respective secretion systems nih.govmdpi.com.
Future research can leverage the detailed knowledge of YopN's mechanism to explore analogous regulatory strategies in other bacterial secretion systems, such as Type I, II, IV, V, VI, and VII systems microbiologyresearch.orghilarispublisher.comnih.gov. Understanding the commonalities and differences in how these diverse systems are regulated at the level of substrate recognition, channel gating, and energy utilization can contribute to a more unified conceptual framework of bacterial protein secretion. This knowledge is not only fundamental to microbiology but also has practical implications for developing strategies to interfere with bacterial virulence by targeting secretion pathways.
Q & A
Q. What is the functional role of YopN in the Yersinia type III secretion system (T3SS)?
YopN acts as a gatekeeper protein that prevents premature secretion of Yops (Yersinia outer proteins) until host cell contact occurs. It forms a heterodimer with TyeA and interacts with chaperones SycN/YscB to plug the T3SS channel. Upon host cell contact, YopN dissociates, enabling Yop secretion . Experimental studies using ΔyopN mutants demonstrate constitutive Yop secretion at 37°C, even in the presence of Ca²⁺, confirming its regulatory role .
Q. How do environmental signals like temperature and Ca²⁺ regulate YopN expression?
YopN expression is controlled by temperature and Ca²⁺ via transcriptional and post-transcriptional mechanisms. At 37°C (mimicking mammalian hosts), yopN transcription increases, while low Ca²⁺ conditions (simulating host cell contact) enhance its translation. Northern/Western blot analyses using yopN:gfp fusion constructs revealed temperature-dependent mRNA stability and protein accumulation . Ca²⁺ depletion disrupts YopN’s structural integrity, triggering Yop secretion—a mechanism initially misinterpreted as direct Ca²⁺ sensing .
Q. What experimental methods are used to confirm YopN’s interaction with partner proteins like TyeA?
Site-directed mutagenesis and deletion analysis are key. For example:
- Two-step overlap PCR generates yopN and tyeA mutations, which are cloned into suicide vectors (e.g., pDM4) for allelic exchange in Y. pseudotuberculosis .
- Protein stability assays with chloramphenicol (50 µg/ml) inhibit de novo synthesis, allowing measurement of YopN-TyeA complex stability under protease exposure . Mutants like yopNΔ248–272 (lacking the TyeA-binding domain) exhibit dysregulated Yop secretion, confirming the necessity of hydrophobic interactions .
Advanced Research Questions
Q. How do contradictory findings regarding YopN’s cellular localization impact mechanistic models?
Early studies using immunofluorescence and cell fractionation localized YopN to the bacterial surface, suggesting it acts as a receptor . However, recent work in Y. pestis reported inconsistent localization using GST pull-down and Co-IP, complicating models of YopN-mediated signal transduction . These discrepancies may arise from species-specific differences or methodological limitations (e.g., epitope tagging interference). Resolving this requires dual fluorescent labeling (e.g., YopN-GFP with membrane markers) in live-cell imaging .
Q. What is the molecular basis of YopN’s dual role in secretion control and effector translocation?
YopN regulates both Yop secretion (via channel gating) and effector delivery into host cells (via polarized translocation machinery). Studies using yopN mutants showed reduced YopE cytosolic deposition in HeLa cells, suggesting YopN directs secretion apparatus assembly at host-pathogen interaction zones . qRT-PCR and Western blot analyses of ΔyopN strains revealed impaired effector translocation efficiency despite constitutive secretion, implicating YopN in spatial coordination .
Q. How does YopN integrate into the regulatory hierarchy involving LcrQ and LcrH?
Genetic epistasis experiments place YopN upstream of LcrQ and LcrH. Overexpression of LcrQ in ΔyopN mutants suppresses temperature sensitivity and downregulates Yop expression, whereas LcrH (a proposed repressor) requires YopN for activity. This hierarchy was established using plasmid complementation assays and phenotypic analysis (e.g., TS-to-CI transition in mutants) .
Methodological Challenges and Data Contradictions
Q. Why do some studies report Ca²⁺-dependent YopN function while others attribute it to structural stability?
Initial models posited YopN as a Ca²⁺ sensor, but structural studies suggest Ca²⁺ maintains YopN’s 3D conformation rather than directly signaling. For example, circular dichroism of purified YopN showed conformational changes upon Ca²⁺ chelation, mimicking host-induced secretion triggers . Discrepancies arise from in vitro vs. in vivo conditions: Ca²⁺ depletion in vitro artificially destabilizes YopN, whereas host cell contact drives physiological secretion .
Q. How can researchers resolve conflicting data on YopN’s role in effector translocation?
While ΔyopN mutants exhibit constitutive Yop secretion, translocation efficiency varies. For example, YopE delivery into HeLa cells is delayed in ΔyopN strains, as shown by cell fractionation and immunofluorescence . To reconcile this, single-cell secretion assays (e.g., microfluidics) could quantify real-time Yop dynamics during infection, distinguishing secretion from translocation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
